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Compound of Interest

Compound Name:
2,2-Bis(hydroxymethyl)propionic

acid

Cat. No.: B145961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for 2,2-Bis(hydroxymethyl)propionic acid. The

information presented herein is intended to support research and development activities by

providing detailed spectral analysis and the corresponding experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for 2,2-
Bis(hydroxymethyl)propionic acid, providing key insights into its molecular structure.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2,2-Bis(hydroxymethyl)propionic acid is characterized by distinct

signals corresponding to the different types of protons in the molecule. The chemical shifts are

influenced by the electronic environment of the protons.
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Signal Assignment
Chemical Shift (δ) in

ppm
Multiplicity Solvent

-CH₃ ~1.05 Singlet DMSO-d₆

-CH₂OH ~3.45 Singlet DMSO-d₆

-OH and -COOH Broad Signal Singlet DMSO-d₆

Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are often

observed as a broad singlet and can be concentration and temperature-dependent. In D₂O,

these labile protons exchange with deuterium and the corresponding signals disappear.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each

unique carbon atom gives rise to a distinct signal.

Signal Assignment Chemical Shift (δ) in ppm Solvent

-CH₃ ~17.5 DMSO-d₆

-C(CH₂)₂ ~50.0 DMSO-d₆

-CH₂OH ~65.0 DMSO-d₆

-COOH ~175.0 DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2,2-Bis(hydroxymethyl)propionic
acid shows characteristic absorption bands for its hydroxyl and carboxylic acid moieties.
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Vibrational Mode Absorption Range (cm⁻¹) Intensity

O-H stretch (Carboxylic acid) 3300 - 2500 Broad, Strong

O-H stretch (Alcohol) ~3350 Broad, Strong

C-H stretch ~2950 Medium

C=O stretch (Carboxylic acid) ~1700 Strong

C-O stretch ~1200 - 1300 Strong

O-H bend ~1400 Medium

Experimental Protocols
The following are generalized protocols for obtaining the NMR and IR spectroscopic data

presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of 2,2-Bis(hydroxymethyl)propionic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or D₂O) in a clean, dry vial.

Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 2,2-Bis(hydroxymethyl)propionic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Place the resulting fine powder into a pellet press.

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet containing the sample in the sample holder.

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound like 2,2-Bis(hydroxymethyl)propionic acid.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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